1-Bromo-2-chloro-4,5-dimethoxybenzene

Übersicht

Beschreibung

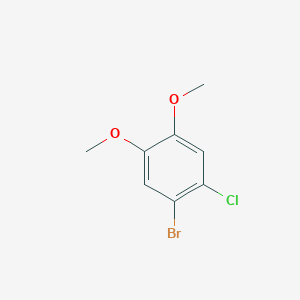

1-Bromo-2-chloro-4,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2. It is characterized by a benzene ring substituted with a bromine atom at the first position, a chlorine atom at the second position, and two methoxy groups at the fourth and fifth positions. This compound is of interest in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4,5-dimethoxybenzene can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of 1,2-dimethoxybenzene. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to achieve efficient production.

Analyse Chemischer Reaktionen

1-Bromo-2-chloro-4,5-dimethoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The major products formed from these reactions include carboxylic acids and ketones.

Reduction Reactions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. The major products formed from these reactions include the corresponding bromo-chloro-dimethoxybenzenes with reduced functional groups.

Substitution Reactions: Substitution reactions involve the replacement of the bromine or chlorine atoms with other functional groups. Common reagents used in these reactions include nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF). The major products formed from these reactions include iodobenzene and fluorobenzene derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Applications of 1-Bromo-2-chloro-4,5-dimethoxybenzene

This compound is an organic compound with the molecular formula . It consists of a benzene ring with bromine, chlorine, and two methoxy groups attached to it. This compound is used in scientific research across chemistry, biology, medicine, and industry because of its unique chemical properties.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules, acting as an intermediate in the creation of agrochemicals, pharmaceuticals, and fine chemicals. One method to synthesize the compound involves the chlorination and bromination of 1,2-dimethoxybenzene, which requires bromine () and chlorine () in the presence of a catalyst like ferric chloride () under specific temperature conditions.

Biology

In biological research, the compound is employed as a probe to study pathways and biological processes. Its structure allows it to interact with biomolecules, making it a tool for biochemical assays. For instance, 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene can be reacted with an organolithium reagent to be transformed into a lithiated intermediate. This intermediate then reacts with α-keto esters, leading to the formation of 2-[2-(dimethoxymethyl)-4,5-dimethoxyphenyl]-2-hydroxyalkanoates.

Medicine

In medicine, the compound is used in the development of new drugs and therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile precursor in drug synthesis. For example, a derivative of bromochlorodimethoxybenzene, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in creating Sodium-glucose co-transporter 2 (SGLT2) inhibitors, which are being studied for diabetes therapy .

Industry

Wirkmechanismus

The mechanism by which 1-bromo-2-chloro-4,5-dimethoxybenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved vary depending on the context of the research or application.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-chloro-4,5-dimethylbenzene

1-Bromo-2-chloro-4,5-dimethoxytoluene

Biologische Aktivität

1-Bromo-2-chloro-4,5-dimethoxybenzene (BCMDB) is a halogenated aromatic compound with the molecular formula C₈H₈BrClO₂ and a molecular weight of 251.51 g/mol. Its structure features a benzene ring substituted with bromine at the first position, chlorine at the second, and methoxy groups at the fourth and fifth positions. This unique arrangement contributes to its chemical properties and potential applications in pharmaceuticals and material science.

The synthesis of BCMDB can be achieved through various methods, including electrophilic aromatic halogenation. The compound is synthesized from 4-bromoveratrole using N-chloro-succinimide and chloro-trimethyl-silane in acetonitrile under controlled conditions . The versatility of its synthesis highlights its potential utility in drug development.

Case Studies

Although direct case studies on BCMDB are scarce, research on related compounds provides a context for its potential biological activities:

-

Cytotoxicity Against Cancer Cells :

- A study demonstrated that methoxy-substituted benzene derivatives could reduce cancer cell proliferation significantly. For instance, one compound reduced CCRF-CEM cancer cell proliferation by approximately 70% after 72 hours, suggesting that modifications in substituents can enhance bioactivity .

- Another investigation highlighted that certain flavonoid hybrids linked to aromatic rings exhibited promising anti-cancer properties, further supporting the hypothesis that similar structural motifs in BCMDB could lead to significant biological effects .

- Protein Interaction Studies :

Comparative Analysis

To better understand BCMDB's potential biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1-Bromo-2-methoxybenzene | One methoxy group | Moderate cytotoxicity against cancer cells |

| 1-Chloro-2-bromo-4-methoxybenzene | One methoxy group | Potential anti-inflammatory effects |

| 1-Bromo-3,5-dimethoxybenzene | Two methoxy groups | Enhanced anticancer activity |

| 1-Bromo-2-chloro-3-methylbenzene | Methyl group instead of methoxy | Altered electronic properties affecting reactivity |

This table illustrates how variations in substituents can influence both the chemical reactivity and biological activity of related compounds.

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXGRXCHOHYKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655593 | |

| Record name | 1-Bromo-2-chloro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753502-60-2 | |

| Record name | 1-Bromo-2-chloro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial orientation of the methoxy groups in 1-Bromo-2-chloro-4,5-dimethoxybenzene?

A: The two methoxy groups in this compound are nearly coplanar with the benzene ring. This means they lie roughly within the same plane as the benzene ring. The dihedral angles, which measure the angle between these planes, range from 0.9° to 12.3° for the four independent molecules identified in the asymmetric unit of the crystal structure. [] You can visualize this as the methoxy groups being slightly tilted out of the plane of the benzene ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.